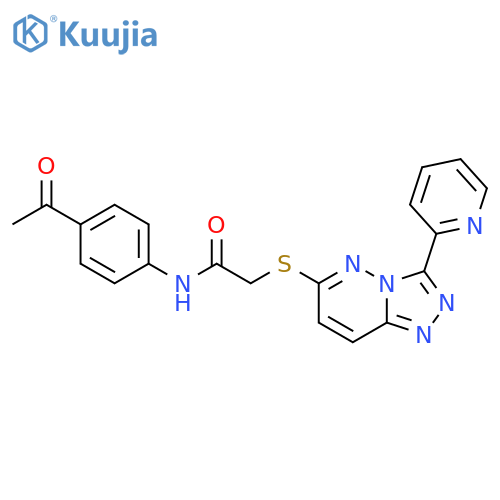

Cas no 868967-73-1 (N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

- N-(4-acetylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

- SR-01000016296

- AKOS024612719

- Q27185279

- CHEBI:107213

- 868967-73-1

- N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

- MLS001232841

- CHEMBL1362415

- N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide

- SMR000806339

- N-(4-acetylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- AB00676301-01

- HMS2996O17

- F1835-0175

- SR-01000016296-1

-

- インチ: 1S/C20H16N6O2S/c1-13(27)14-5-7-15(8-6-14)22-18(28)12-29-19-10-9-17-23-24-20(26(17)25-19)16-4-2-3-11-21-16/h2-11H,12H2,1H3,(H,22,28)

- InChIKey: NQYWPEYUYIJTTM-UHFFFAOYSA-N

- SMILES: C(NC1=CC=C(C(C)=O)C=C1)(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1

計算された属性

- 精确分子量: 404.10554495g/mol

- 同位素质量: 404.10554495g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 29

- 回転可能化学結合数: 6

- 複雑さ: 585

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 127Ų

N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1835-0175-2mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-5mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-75mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-100mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-40mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-1mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-3mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-25mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-4mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1835-0175-20mg |

N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |

868967-73-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報

Introduction to N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868967-73-1)

N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 868967-73-1, represents a pinnacle of molecular design and functional innovation. Its structural complexity and unique chemical properties make it a promising candidate for various therapeutic applications.

The molecular architecture of N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is characterized by the presence of multiple heterocyclic rings, including a pyridine ring and a triazolobipyridazine core. These structural elements contribute to its high binding affinity and specificity, making it an attractive scaffold for drug development. The compound's acetylphenyl moiety further enhances its pharmacological potential by introducing additional functional groups that can interact with biological targets.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for therapeutic purposes. The triazolobipyridazine core, in particular, has emerged as a versatile pharmacophore due to its ability to modulate various biological pathways. Studies have demonstrated that compounds containing this motif exhibit significant activity against a range of diseases, including cancer and inflammatory disorders. N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is no exception and has shown promising results in preclinical studies.

The synthesis of N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the pyridine ring and the sulfanyl group at the 6-position of the triazolobipyridazine core is particularly critical for achieving the desired pharmacological properties. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling reactions, have been employed to ensure high yield and purity.

One of the most compelling aspects of N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is its potential as an anti-inflammatory agent. Inflammatory processes are central to the pathogenesis of numerous diseases, including arthritis and autoimmune disorders. Preclinical studies have shown that this compound can inhibit key inflammatory pathways by interacting with specific enzymes and receptors. The acetylphenyl group plays a crucial role in this interaction by providing a hydrophobic anchor that enhances binding affinity.

Furthermore, N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide has demonstrated potential in the treatment of cancer. Cancer cells often exhibit altered signaling pathways that contribute to their uncontrolled growth and survival. This compound has been shown to disrupt these pathways by inhibiting key enzymes involved in cell proliferation and apoptosis. The sulfanyl group at the 6-position of the triazolobipyridazine core is particularly important for this activity as it can interact with cysteine residues in target proteins.

The pharmacokinetic properties of N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide have also been thoroughly investigated. Studies have shown that it exhibits good oral bioavailability and distributes widely throughout the body after administration. This suggests that it may be suitable for both oral and intravenous administration routes. Additionally, the compound demonstrates a favorable safety profile in animal models with minimal toxicity at therapeutic doses.

In conclusion,N-(4-acetylphenyl)- -{3-(pyridin- - ) - 1,

24-triazo. bipy ridazine - 6 - ylsulfanyl } acetamide (CAS No.

868967

- 73 - 1) is a highly promising

pharmaceutical compound with

significant therapeutic potential.

Its complex molecular structure

and unique chemical properties make

it an attractive candidate for further

development in various disease areas.

As research continues to uncover

new applications for this compound,

it is likely to play an increasingly

important role in modern medicine.

868967-73-1 (N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide) Related Products

- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)

- 1956379-92-2(2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol)

- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)

- 1805025-84-6(Methyl 6-cyano-4-(difluoromethyl)-3-nitropyridine-2-carboxylate)

- 99-68-3(Carboxymethylmercaptosuccinic acid)

- 1805545-00-9(3-(Difluoromethyl)-2-iodo-5-methylpyridine-4-carboxylic acid)

- 181212-90-8(1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate)

- 58286-56-9(Nanaomycin alphaA)

- 154669-16-6(3-(3-nitrophenyl)-3-oxopropanal)

- 1261447-01-1(3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)